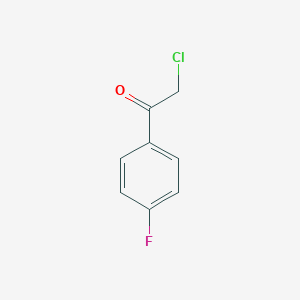

2-Chloro-4'-fluoroacetophenone

Descripción

Significance as a Versatile Chemical Intermediate in Academic Research

The utility of 2-Chloro-4'-fluoroacetophenone in academic research is well-documented. chemimpex.com Its bifunctional nature, possessing both a reactive chloroacetyl group and a fluorinated phenyl ring, allows for a diverse range of chemical modifications. Researchers leverage this versatility to explore new synthetic methodologies and to construct novel molecular architectures. chemimpex.com The presence of the halogen atoms enhances the electrophilic character of the molecule, making it susceptible to nucleophilic substitution reactions, a fundamental process in organic synthesis. innospk.comchemimpex.com

A common synthetic route to this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride. google.com Innovations in this method, such as the use of ionic liquids as catalysts, have been developed to improve efficiency and reduce waste. google.com

Role in the Synthesis of Biologically Active Molecules

Perhaps the most significant application of this compound is its role as a precursor to biologically active molecules. chemimpex.com It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.comchemimpex.com The fluorine atom is a particularly important feature, as its incorporation into drug molecules can enhance metabolic stability and bioactivity. innospk.comchemimpex.com

Beyond pharmaceuticals, this compound is instrumental in the creation of agrochemicals such as herbicides and insecticides. ontosight.aichemimpex.com For instance, it is used in the synthesis of the pesticide epoxiconazole (B1671545). google.com Research has also pointed to its use in developing new antifungal and antibacterial agents. foreign-trade.com For example, it has been used to synthesize clinafloxacin (B351) triazole hybrids which have shown potential as a new class of antibacterial and antifungal agents. foreign-trade.com

Unique Reactivity Profile in Organic Transformations

The reactivity of this compound is a subject of considerable interest in the field of organic chemistry. The presence of both chlorine and fluorine atoms on the acetophenone (B1666503) structure imparts unique properties to the molecule. fluoromart.com The chlorine atom can be readily displaced by nucleophiles, facilitating the construction of more complex structures. smolecule.com

Furthermore, the fluorinated phenyl ring can direct the course of electrophilic aromatic substitution reactions. smolecule.com This allows for further functionalization of the aromatic core, opening up a wide array of possibilities for creating new compounds. Studies have also explored its use in condensation reactions with amines to form imines, which are themselves valuable synthetic intermediates. smolecule.com Recent research has also demonstrated the asymmetric reduction of this compound to produce enantiopure (S)-2-halo-1-arylethanols, which are important precursors for pharmaceuticals and agrochemicals. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZWJOQRSMOFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196560 | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-04-2 | |

| Record name | 2-Chloro-4′-fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for 2 Chloro 4 Fluoroacetophenone

Classical Friedel-Crafts Acylation Approaches

The traditional and most widely employed method for synthesizing 2-Chloro-4'-fluoroacetophenone is through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride. smolecule.comgoogle.comchemchart.com This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. organic-chemistry.org

Catalysis by Lewis Acids

In the classical approach, a Lewis acid catalyst is essential to activate the acylating agent. Anhydrous aluminum trichloride (B1173362) (AlCl₃) is a conventional catalyst for this transformation. google.com It facilitates the formation of the highly electrophilic acylium ion from chloroacetyl chloride, which then attacks the electron-rich fluorobenzene ring. While effective, the use of stoichiometric amounts of AlCl₃ can lead to significant waste and corrosive conditions. google.com Alternative Lewis acids such as ferric chloride (FeCl₃) have also been explored. For instance, FeCl₃-modified montmorillonite (B579905) K10 clay has been investigated as a heterogeneous catalyst for chloroacetylation reactions, though its recyclability can be limited due to leaching of the active species. niscpr.res.in

Modernized Synthesis Techniques

Recent advancements have focused on developing greener and more efficient synthetic protocols for this compound, addressing the limitations of classical methods. smolecule.com

Application of Ionic Liquids for Enhanced Selectivity and Yield

Ionic liquids have emerged as promising alternatives to traditional solvents and catalysts in Friedel-Crafts acylations. smolecule.com A patented method describes the use of an aluminum chloride-type ionic liquid, such as [emim]Cl-0.67AlCl₃, as both the catalyst and solvent for the reaction between fluorobenzene and chloroacetyl chloride. google.comsmolecule.com This approach offers several advantages, including:

Improved Yield and Selectivity: The use of ionic liquids can lead to high yields (up to 98.1%) and excellent regioselectivity (>99%) for the desired para-substituted product. smolecule.comgoogle.com

Milder Reaction Conditions: The reaction can often be carried out at room temperature (0-30°C), reducing energy consumption. google.com

Catalyst Recyclability: The ionic liquid catalyst can be recovered and reused after product distillation, enhancing the sustainability of the process. google.com

Reduced Waste: This method avoids the use of large quantities of traditional Lewis acids and volatile organic solvents, thereby minimizing hazardous waste generation. smolecule.comgoogle.com

Different imidazolium-based ionic liquids combined with aluminum chloride have been shown to be effective, with the choice of ionic liquid influencing the reaction's efficiency. For example, a system using [emim]Cl-0.75AlCl₃ has demonstrated a yield of 97.8%. google.com

| Ionic Liquid System | Reactant Ratio (Fluorobenzene:Chloroacetyl Chloride) | Reaction Time | Yield (%) | Selectivity (%) |

| [emim]Cl-0.67AlCl₃ | 1.01:1 | 30 min | 98.1 | 99.5 |

| [emim]Cl-0.75AlCl₃ | 1.02:1 | 30 min | 97.8 | >95 |

| [i-bmim]Cl-0.67AlCl₃ | 1.02:1 | 30 min | 88.6 | >95 |

| [emim]Cl-0.67FeCl₃ | 1.03:1 | 30 min | 84.2 | >95 |

| [emim]Cl-0.67ZnCl₂ | 1.03:1 | 30 min | 74.8 | >95 |

Data compiled from patented research demonstrating the efficacy of various ionic liquid systems in the synthesis of this compound. google.com

Strategies for Waste Minimization in Synthesis

A key driver in modernizing the synthesis of this compound is the implementation of green chemistry principles to minimize waste. rasayanjournal.co.in Solvent-free reaction conditions represent a significant step in this direction. smolecule.com The use of trifluoromethanesulfonic acid (TfOH) in combination with rare earth triflates, such as lanthanide triflates (Ln(OTf)₃), has been shown to effectively catalyze the acylation of fluorobenzene under neat conditions. smolecule.comresearchgate.net This dual-catalyst system can reduce the required amount of the primary catalyst and often allows for its recycling. smolecule.comresearchgate.net Furthermore, the direct distillation of the product from the reaction mixture, particularly when using ionic liquids, simplifies purification and reduces the need for extensive solvent use during workup.

Direct Halogenation Routes for Acetophenone (B1666503) Derivatives

An alternative synthetic strategy involves the direct halogenation of an acetophenone precursor. smolecule.com

Control of Reaction Conditions and Selectivity

The synthesis of this compound can be achieved by the direct chlorination of 4'-fluoroacetophenone (B120862). ontosight.ai This method requires careful control of reaction conditions to ensure high selectivity and prevent over-halogenation or the formation of undesired isomers. smolecule.com The reaction typically involves a chlorinating agent, and the conditions must be optimized to favor chlorination at the α-position of the ketone.

For comparison, the bromination of 4'-fluoroacetophenone using bromine in the presence of a Lewis acid like aluminum chloride proceeds at low temperatures (0–5°C) to yield 2-bromo-4'-fluoroacetophenone, highlighting the importance of temperature control in selective halogenation. The choice of solvent can also play a crucial role, with polar aprotic solvents often enhancing reaction kinetics.

Industrial-Scale Production and Continuous Flow Chemistry Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on efficiency, safety, and cost-effectiveness. Traditional batch processing, while suitable for smaller quantities, often presents challenges in scalability, heat management, and consistent product quality for large-scale manufacturing. Consequently, modern industrial processes are increasingly adopting continuous flow chemistry to address these limitations.

Continuous flow reactors, such as microreactor setups, offer significant advantages for the synthesis of this compound. These systems provide precise control over critical reaction parameters, including temperature, pressure, and residence time, leading to higher yields and minimized byproduct formation. The enhanced heat and mass transfer capabilities of flow reactors are particularly beneficial for managing the exothermic nature of the Friedel-Crafts acylation, a key step in the synthesis. This level of control is crucial for ensuring the regioselectivity of the acylation of fluorobenzene with chloroacetyl chloride, which is vital for producing the desired para-substituted isomer.

In an industrial setting, automated feed systems are integrated with continuous flow reactors to ensure stoichiometric accuracy of the reactants. This is especially important when handling volatile or corrosive reagents. The ability to operate in a closed system enhances the safety of the process, minimizing operator exposure to hazardous materials. Furthermore, the smaller reaction volumes at any given time within a flow reactor reduce the risks associated with potential runaway reactions. For industrial applications, the scalability of continuous flow processes is a key driver for their adoption, allowing for a more seamless transition from pilot plant to full-scale production. smolecule.cominnospk.com

The table below outlines typical parameters in an industrial continuous flow process for the synthesis of this compound.

Table 1: Industrial Process Parameters for Continuous Flow Synthesis

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Residence Time | 20-50 minutes | Affects reaction completion and minimizes byproduct formation. google.com |

| Temperature | 0-30 °C | Crucial for controlling reaction rate and selectivity. google.comsmolecule.com |

| Pressure | Atmospheric to 10 mmHg | Reduced pressure is used for distillation and purification. google.com |

| Catalyst | Ionic Liquids | Offers improved selectivity, yield, and recyclability over traditional catalysts. google.com |

Optimization of Synthetic Pathways for Improved Efficiency

Traditionally, this reaction employs a Lewis acid catalyst, such as anhydrous aluminum trichloride. However, this method suffers from several drawbacks, including the generation of large amounts of acidic waste, high energy consumption, and the corrosive nature of the catalyst. google.com A notable advancement in overcoming these challenges is the use of ionic liquids as catalysts. google.com

A patented method details an improved synthesis using aluminum chloride-type ionic liquids, such as [emim]Cl-AlCl3. This approach offers several advantages:

Enhanced Selectivity and Yield: The use of ionic liquids can lead to a reaction selectivity of 99.5% and a yield of 98.1%. google.com

Milder Reaction Conditions: The reaction can be carried out at a temperature range of 0-30 °C, reducing energy consumption. google.com

Reduced Waste: Ionic liquids can be recycled, which minimizes waste and lowers costs. google.com

Simplified Product Isolation: The product can be directly separated from the reaction mixture via distillation under reduced pressure. google.com

The optimization of reactant molar ratios is another critical factor. A molar ratio of fluorobenzene to chloroacetyl chloride of approximately 1.01-1.03:1 and an ionic liquid to chloroacetyl chloride ratio of 0.5:1 have been identified as optimal for maximizing yield and minimizing unreacted starting materials. google.com Research has shown that with these optimized conditions, the conversion rate of fluorobenzene can exceed 95%. google.com

Further research has explored chemoenzymatic methods for the synthesis of related chiral compounds. For instance, the biotransformation of this compound using the yeast strain Rhodotorula rubra KCh 82 has been investigated for the enantioselective reduction to the corresponding (R)-alcohol. researchgate.net While not a direct synthesis of the target compound, this demonstrates the potential of biocatalysis in producing valuable derivatives with high stereoselectivity. researchgate.net

The table below summarizes the comparison between the traditional and optimized synthetic methods.

Table 2: Comparison of Synthetic Methods for this compound

| Feature | Traditional Friedel-Crafts | Optimized Ionic Liquid Method |

|---|---|---|

| Catalyst | Anhydrous Aluminum Trichloride | Ionic Liquid (e.g., [emim]Cl-AlCl3) |

| Reaction Temperature | Higher, requires heating/cooling | 0-30 °C |

| Yield | Generally lower | Up to 98.1% google.com |

| Selectivity | Lower | 99.5% google.com |

| Waste Generation | High (acidic waste) | Low (recyclable catalyst) google.com |

| Process Simplicity | Requires aqueous workup | Direct distillation of product google.com |

Reactivity Studies and Mechanistic Insights of 2 Chloro 4 Fluoroacetophenone

Electrophilic Nature and Carbonyl Group Activation

The structure of 2-chloro-4'-fluoroacetophenone, featuring both a chloro and a fluoro substituent, possesses enhanced electrophilic properties. chemimpex.com The presence of electron-withdrawing halogen substituents, chlorine and fluorine, activates the carbonyl group, increasing its electrophilicity. This activation renders the α-carbon highly susceptible to nucleophilic attack. The combined electron-withdrawing nature of these halogens creates a cumulative effect that significantly influences the molecule's reactivity pattern. This enhanced electrophilicity is a critical feature, allowing the compound to readily participate in nucleophilic substitution reactions, a key step in the synthesis of more complex molecules. innospk.com Lewis acids such as aluminum chloride can further polarize the carbonyl group, accelerating reactions.

Nucleophilic Substitution Reactions at the α-Chlorine Center

A key aspect of this compound's reactivity is its participation in nucleophilic substitution reactions. The chlorine atom at the alpha position (α-chlorine) to the carbonyl group is a good leaving group, facilitating its replacement by a variety of nucleophiles. smolecule.com This reactivity is a cornerstone of its utility as a building block in synthesizing diverse chemical entities. chemimpex.comsmolecule.com

This compound readily reacts with various nucleophiles, including amines and thiols. smolecule.com These reactions typically involve the displacement of the α-chlorine atom. For instance, it can form stable complexes with amines, leading to a range of derivatives. smolecule.com It is known to react with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole. sigmaaldrich.com The compound also serves as a precursor for the synthesis of S-(phenacyl)glutathiones, where it reacts with the thiol group of glutathione (B108866). sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type/Example | Reference |

| Amines | Substituted acetophenones, stable complexes | smolecule.com |

| N-methyl-4-(methylthio)benzamidine | 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole | sigmaaldrich.com |

| Glutathione (thiol) | S-(phenacyl)glutathiones | sigmaaldrich.com |

Condensation reactions between this compound and primary amines can lead to the formation of imines. smolecule.com These imine derivatives are valuable intermediates in their own right. For example, the photochemical irradiation of imines can generate an excited state with nitrogen-centered radical character, which can facilitate further complex reactions like cycloadditions to form polycyclic structures. nih.gov The reaction with N-methyl-4-(methylthio)benzamidine to form an imidazole (B134444) derivative is another example of forming a related heterocyclic derivative from this versatile ketone. sigmaaldrich.com

Electrophilic Aromatic Substitution Directing Effects of the Fluorine Substituent

The fluorine atom on the phenyl ring of this compound influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Halogens are deactivating yet ortho-, para-directing groups. This is due to the competition between their strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. stackexchange.com

In the case of fluorobenzene (B45895), while the -I effect is stronger than the +M effect, making it less reactive than benzene (B151609), the +M effect still directs substitution. stackexchange.com The effective overlap between the 2p orbitals of carbon and fluorine allows for a significant resonance contribution, making fluorobenzene more reactive in EAS than chlorobenzene. stackexchange.com For this compound, the fluorine atom at the 4'-position directs incoming electrophiles to the positions ortho to it (the 3' and 5' positions), allowing for further functionalization of the aromatic ring. smolecule.com

Condensation Reactions in Organic Synthesis

This compound is a useful substrate for various condensation reactions. It can react with amines or other nucleophiles to form compounds like imines. smolecule.com A notable application is its condensation with N-methyl-4-(methylthio)benzamidine to produce an imidazole derivative. sigmaaldrich.com Furthermore, ketones of this type can participate in Claisen-Schmidt condensations with aldehydes in the presence of a base to form chalcones (α,β-unsaturated ketones), which are important scaffolds in medicinal chemistry. science.gov These condensation reactions expand the synthetic utility of this compound beyond simple substitution.

Influence of Halogen Substituents on Electronic Properties and Reactivity

Chlorine (at 2-position): The α-chloro substituent makes the α-carbon an electrophilic center, susceptible to nucleophilic attack, and serves as a good leaving group in substitution reactions. smolecule.com

The combined presence of these halogens creates a molecule with multiple reactive sites. Compared to its analogues, its reactivity is distinct. For instance, its polarity, influenced by the fluorine atom, affects enzymatic reduction rates in biotransformation studies. The substitution of chlorine with bromine, as in 2-bromo-4'-fluoroacetophenone, generally increases the reactivity in nucleophilic substitutions due to bromine being a better leaving group. The specific arrangement of these halogens ultimately governs the compound's chemical behavior and its applications as a synthetic intermediate. smolecule.com

Table 2: Comparative Influence of Halogen Substituents on Reactivity

| Compound | Key Halogen(s) | Influence on Reactivity | Reference |

| This compound | α-Cl, p-F | Activated carbonyl and α-carbon for nucleophilic attack; F directs EAS and enhances polarity. | |

| 2-Bromo-4'-fluoroacetophenone | α-Br, p-F | Increased reactivity at the α-position compared to the chloro-analogue due to Br being a better leaving group. | |

| 4'-Fluoroacetophenone (B120862) | p-F | Lacks the reactive α-halogen site for substitution; ring is activated/directed by fluorine for EAS. | smolecule.com |

| 2-Chloroacetophenone (B165298) | α-Cl | Lacks the fluorine substituent, resulting in a different electronic profile and polarity on the aromatic ring. | smolecule.com |

Computational Mechanistic Investigations

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the electronic structure, conformational preferences, and reactivity of molecules like this compound. While comprehensive computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, valuable mechanistic insights can be gleaned from theoretical investigations on closely related halogenated acetophenones. These studies help in understanding the intrinsic properties that govern the reactivity of this compound.

Computational analyses on derivatives such as 2'-fluoro-substituted acetophenones have revealed a distinct preference for the s-trans conformation in solution. smolecule.comacs.org This preference, where the carbonyl group and the phenyl ring are oriented away from each other, is attributed to the minimization of unfavorable steric and electronic interactions. smolecule.com DFT calculations have been instrumental in confirming these conformational preferences, which are consistent with experimental data from X-ray crystallography and NMR spectroscopy. acs.org The stability of this conformation is a crucial factor in determining the molecule's reactivity and interaction with other chemical species.

DFT studies on related compounds, such as 2-chloro-2',4'-difluoroacetophenone, highlight that the electron-withdrawing nature of the halogen substituents significantly enhances the electrophilicity of the carbonyl group and the adjacent α-carbon. This makes the α-carbon highly susceptible to nucleophilic attack, a key step in many of its synthetic applications. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been calculated for analogous compounds to predict their reactivity and kinetic stability.

Investigations into the vibrational spectra of related molecules like 2-chloro-4-fluorobenzophenone using DFT calculations have allowed for the assignment of characteristic infrared and Raman bands. researchgate.net These computational models provide a detailed understanding of the molecule's vibrational modes and the influence of its substituents. researchgate.net

Furthermore, theoretical studies on the mechanisms of reactions involving acetophenone (B1666503) derivatives, such as the Baeyer-Villiger rearrangement, have elucidated the role of substituents in influencing reaction pathways and determining the rate-determining steps. researchgate.net These computational models provide a framework for predicting the behavior of this compound in similar transformations.

The following tables present representative computational data for compounds structurally related to this compound, offering a comparative basis for understanding its chemical behavior.

Table 1: Calculated Spectroscopic Data for a Related Halogenated Acetophenone

| Spectroscopic Feature | Computed Value (for 3'-Chloro-4'-fluoroacetophenone) | Reference |

| Carbonyl (C=O) Stretch (IR) | ~1675 cm⁻¹ | |

| Aromatic Ring Vibrations (IR) | ~1260–1600 cm⁻¹ | |

| Carbonyl Carbon (¹³C NMR) | ~197–200 ppm | |

| Fluorine-Substituted Carbon (¹³C NMR) | ~136–167 ppm | |

| Chlorine-Substituted Carbon (¹³C NMR) | ~131–135 ppm |

Table 2: Comparison of Isomeric Propiophenones Containing the 2-Chloro-4-fluorophenyl Moiety

| Property | 2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone | 1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | Reference |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | 1-(3-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

| CAS Number | 898780-34-2 | 898781-45-8 | |

| Molecular Formula | C₁₆H₁₄ClFOS | C₁₆H₁₄ClFOS | |

| Molecular Weight | 308.8 g/mol | 308.8 g/mol | |

| Conformational Effects | Increased steric hindrance; possible non-planarity | Less steric hindrance; more planar |

These computational findings, though not all directly on this compound, collectively suggest a molecule with well-defined conformational preferences and electronically activated sites for chemical reactions.

Strategic Applications in Organic Synthesis As a Building Block

Synthesis of Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov 2-Chloro-4'-fluoroacetophenone serves as a crucial precursor in the synthesis of various fluorinated compounds. fluoromart.com Its reactivity allows for the incorporation of the fluorophenyl moiety into larger, more complex structures, a key strategy in the development of new pharmaceuticals and agrochemicals. For instance, it is used in the synthesis of fluorine-containing azoles, which have applications in the agricultural sector. fluoromart.com The compound's structure also makes it a valuable reagent for creating specialty polymers and resins with improved thermal and chemical resistance. chemimpex.com

Role as a General Research Reagent for Novel Compound Development

In the realm of chemical research, this compound is a widely utilized reagent for exploring new chemical reactions and synthetic pathways. chemimpex.com Its dual halogenation offers a platform for investigating the mechanisms of reactions involving halogenated compounds. smolecule.com Researchers leverage its reactivity to develop innovative synthetic methodologies and to construct novel molecular architectures with potential applications in medicinal chemistry and materials science. fluoromart.comchemimpex.com

Derivatization into S-(Phenacyl)glutathione Analogs

This compound is instrumental in the synthesis of S-(phenacyl)glutathione analogs. sigmaaldrich.com These derivatives are created through the reaction of the parent compound with glutathione (B108866). nih.gov S-(phenacyl)glutathiones are of significant interest in biochemical research as they are involved in the detoxification of foreign substances in the body. fluoromart.com A study published in "Chemical & Pharmaceutical Bulletin" detailed the synthesis of several S-(phenacyl)glutathione derivatives, including one derived from this compound, which exhibited inhibitory activity against enzymes involved in cholesterol biosynthesis. smolecule.com

Synthesis of Imidazole (B134444) Derivatives

The imidazole scaffold is a common feature in many biologically active compounds. This compound is a key starting material for the synthesis of various imidazole derivatives. fluoromart.com For example, it undergoes condensation with N-methyl-4-(methylthio)benzamidine to produce 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole. sigmaaldrich.comfishersci.cachemicalbook.comchemicalbook.com Imidazole-containing compounds synthesized from this precursor have shown potential as antifungal agents. mdpi.com

Reactions with Dihydroxynaphthalene Derivatives for Novel Compound Creation

The reaction of this compound with dihydroxynaphthalene derivatives opens avenues for the creation of novel compounds. chemicalbull.com Specifically, it can react with 2,3-dihydroxynaphthalene (B165439) in synthetic chemistry to generate new molecules. chemicalbull.com These resulting compounds may possess enhanced properties such as improved stability or bioactivity, making them promising candidates for applications in pharmaceuticals or material science. chemicalbull.com

Intermediate in Dye Synthesis

Beyond its applications in the life sciences, this compound also serves as an intermediate in the synthesis of dyes. chemicalbull.com The reactive nature of the compound allows for its incorporation into chromophoric systems, contributing to the development of new coloring agents.

Medicinal Chemistry Research and Pharmacological Applications

Intermediate in Pharmaceutical Development

2-Chloro-4'-fluoroacetophenone is a crucial building block in organic synthesis, valued for its ability to facilitate complex reactions while maintaining high yields. chemimpex.com Its stability and compatibility with numerous solvents make it a preferred choice for researchers aiming to optimize synthetic pathways for the development of new pharmaceuticals. chemimpex.com The presence of both chloro and fluoro groups enhances its electrophilic properties, which is advantageous in various nucleophilic substitution reactions common in drug synthesis. chemimpex.com

This compound is widely utilized as a key intermediate in the creation of anti-inflammatory drugs. chemimpex.comchemimpex.com Its structure serves as a starting point for building more complex molecules designed to target inflammatory pathways. For instance, the synthesis of novel fluorinated chalcone (B49325) derivatives, which have shown potent anti-inflammatory activity comparable to established drugs like dexamethasone, often involves precursors with similar halogenation patterns. researchgate.net Research into new anti-inflammatory agents frequently employs such building blocks to develop compounds that can inhibit the production of inflammatory mediators like nitric oxide (NO) and reduce the expression of enzymes such as iNOS and COX-2. rsc.org

In addition to anti-inflammatory agents, this compound is an important precursor in the synthesis of analgesic drugs. chemimpex.comchemimpex.com The development of potent pain-relieving compounds often relies on structure-activity relationship studies where halogenated intermediates are crucial. For example, research leading to potent non-steroidal anti-inflammatory and analgesic agents has involved the synthesis of complex molecules derived from chloro- and fluoro-substituted precursors. nih.gov

The 4-fluorophenyl group is a common structural feature in a class of cholesterol-lowering drugs known as statins. This makes this compound a valuable precursor for the synthesis of antihyperlipidemic agents, which are used to treat high levels of lipids, such as cholesterol, in the blood.

A specific and significant application of this compound is its use as an intermediate in the synthesis of Fluvastatin. fluoromart.com Fluvastatin is a medication used to treat high cholesterol and prevent cardiovascular disease. fluoromart.com The 4-fluorophenyl component of the final Fluvastatin molecule is a key contributor to its therapeutic effect, and this compound provides an essential structural component for its chemical synthesis. researchgate.net

Development of Novel Therapeutic Entities

The versatility of this compound extends beyond established drug classes into the exploration of entirely new therapeutic molecules. chemimpex.com Its reactivity makes it a valuable tool for researchers aiming to create novel compounds for biological screening. chemimpex.com For example, it is used in the synthesis of imidazole (B134444) derivatives, a class of compounds known for a wide range of biological activities and applications in medicinal chemistry. fluoromart.comsigmaaldrich.com It has also been used to synthesize S-(phenacyl)glutathiones, which are relevant for studying detoxification pathways in the body. sigmaaldrich.com

| Application Area | Synthesized Compound Class | Reference |

| Drug Discovery | Imidazole Derivatives | fluoromart.comsigmaaldrich.com |

| Biochemical Research | S-(phenacyl)glutathiones | sigmaaldrich.com |

Exploration of Potential Antimicrobial Properties in Derivatives

Recent research has focused on synthesizing derivatives from acetamides to explore new antibacterial agents. scielo.brresearchgate.net In this context, derivatives of this compound are being investigated for their antimicrobial potential. One such derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity against Klebsiella pneumoniae, a Gram-negative bacterium associated with a variety of infections and high rates of drug resistance. scielo.brscielo.br

Studies have analyzed the effects of combining this acetamide (B32628) derivative with conventional antibacterial drugs. The research revealed that the derivative can work synergistically with certain antibiotics, enhancing their effectiveness and reducing the concentrations needed to inhibit or kill the bacteria. researchgate.net

| Combination Therapy Research |

| Derivative Studied: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) |

| Target Pathogen: Klebsiella pneumoniae |

| Findings: |

| - Synergistic Effect: Observed when combined with meropenem (B701) and imipenem. researchgate.net |

| - Additive Effect: Observed when combined with ciprofloxacin (B1669076) and cefepime. researchgate.net |

| - Indifference: Observed when combined with ceftazidime. researchgate.net |

These findings suggest that derivatives of this compound could play a role in developing combination therapies to combat drug-resistant bacterial infections. researchgate.net

Targeting of Protein Tyrosine Phosphatases (e.g., SHP-1, PTP1B) in Related Compounds

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signaling pathways. The deregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPs have emerged as important therapeutic targets. Notably, Src homology 2 domain-containing phosphatase 1 (SHP-1) and Protein Tyrosine Phosphatase 1B (PTP1B) are two such enzymes that have been the focus of extensive research.

Compounds structurally related to this compound, particularly α-haloacetophenones, have been identified as a promising class of PTP inhibitors. Studies have shown that α-bromoacetophenone derivatives are generally more potent inhibitors of both SHP-1 and PTP1B compared to their α-chloroacetophenone counterparts. This suggests that while this compound can serve as a foundational structure, conversion to the corresponding α-bromo derivative could yield more active compounds.

The phenyl ring of these α-haloacetophenone derivatives offers a site for modification to enhance selectivity and potency. For instance, the derivatization of the phenyl ring with a tripeptide has been shown to result in a potent and selective inhibitor of PTP1B.

Research has also explored other classes of compounds, which can be synthesized using this compound as a starting material, for their PTP1B inhibitory activity. These include chalcones and 2-arylbenzofurans. Several derivatives of these scaffolds have demonstrated significant inhibition of PTP1B, with some exhibiting IC50 values in the low micromolar range.

Table 1: PTP1B Inhibition by Chalcone and 2-Arylbenzofuran Derivatives

| Compound Class | Derivative | PTP1B IC50 (µM) |

|---|---|---|

| Chalcone | Licochalcone A | >10 |

| Chalcone | Licochalcone E | 7.8 |

| Chalcone | (E)-3-(furan-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 62.87% inhibition at 30 µM |

| 2-Arylbenzofuran | Morusalfuran B | 8.92 |

| 2-Arylbenzofuran | Morusalfuran C | 7.26 |

Enzyme Inhibition Studies in Drug Discovery

The study of enzyme inhibition is a cornerstone of drug discovery, providing insights into the mechanism of action of potential therapeutic agents and guiding the development of more effective and selective drugs. The α-haloacetophenone scaffold, inherent to compounds related to this compound, is a classic example of a reactive group used to achieve covalent inhibition of enzymes.

The electrophilic α-carbon of the haloacetyl group is susceptible to nucleophilic attack by amino acid residues within the active site of an enzyme, most commonly a cysteine residue. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme. This mechanism has been well-documented for the inhibition of PTPs by α-haloacetophenones, where the inhibitor forms a thioether linkage with the catalytic cysteine residue.

Structure-activity relationship (SAR) studies on α-haloacetophenone derivatives have provided valuable information for the design of more potent and selective inhibitors. As mentioned, the nature of the halogen atom is critical, with bromine being favored over chlorine for enhanced potency against PTP1B and SHP-1. Furthermore, modifications to the phenyl ring can be exploited to achieve selective interactions with the target enzyme.

Beyond PTPs, derivatives of this compound, such as thiazoles and benzofurans, have been investigated as inhibitors of other enzymes. For example, certain thiazolyl-hydrazone derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activity, which is relevant to the treatment of Alzheimer's disease. Similarly, benzofuran (B130515) derivatives have been explored as inhibitors of a variety of enzymes, underscoring the broad utility of this structural motif in drug discovery.

The continued exploration of compounds derived from this compound and related structures holds significant promise for the development of novel enzyme inhibitors with therapeutic potential across a spectrum of diseases.

Agrochemical Research and Development

Formulation of Pesticides and Herbicides

In the context of agrochemical development, 2-Chloro-4'-fluoroacetophenone is utilized in the synthesis of active ingredients that are subsequently formulated into pesticides and herbicides. chemimpex.com The term "formulation" in this regard refers to the process of creating a stable and effective end-product, and the properties of the active ingredient derived from this intermediate are critical. The presence of the fluorine atom in the molecular structure of this compound is particularly significant. Incorporating fluorine into the final pesticide or herbicide molecule can enhance its metabolic stability and bioactivity. chemimpex.com This is a key consideration in the development of effective crop protection solutions.

The primary role of this compound is as a precursor or synthon, providing a key structural motif upon which more complex and biologically active molecules are built. Its reactivity allows for the construction of these larger molecules, which are designed to target specific biological pathways in pests or weeds. Therefore, its use in the "formulation" of pesticides and herbicides is foundational, occurring at the initial synthesis stage of the active ingredient.

Below is a table summarizing the key attributes of this compound relevant to its role in the synthesis of agrochemical active ingredients.

| Property | Relevance in Agrochemical Synthesis |

| Molecular Formula | C8H6ClFO |

| Molecular Weight | 172.58 g/mol |

| Key Functional Groups | Ketone, Aryl Halide (Chloro and Fluoro) |

| Role | Building block/Intermediate |

| Key Contribution | Provides a fluorinated phenyl group and a reactive chloromethyl ketone moiety, which are essential for building the carbon skeleton of various active ingredients and introducing desired physicochemical properties. chemimpex.comchemimpex.com |

Contribution to Enhanced Crop Protection Agents

Research findings indicate several ways in which the fluorine atom, introduced via precursors like this compound, can enhance the properties of a crop protection agent:

Increased Bioavailability and Potency: The presence of fluorine can alter the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, leading to enhanced uptake and, consequently, higher potency. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. ccspublishing.org.cn When fluorine is strategically placed within a molecule, it can block sites that are susceptible to metabolic degradation by enzymes within the target organism or in the environment. This increased stability can lead to a longer duration of action.

Binding Affinity: The introduction of fluorine can modify the electronic properties of a molecule, potentially leading to stronger binding interactions with the target enzyme or receptor in the pest or weed. nih.gov

By providing the essential fluorinated structural component, this compound is instrumental in the synthesis of next-generation pesticides and herbicides that exhibit improved performance characteristics compared to their non-fluorinated counterparts. chemimpex.comchemimpex.com

The following table presents a conceptual overview of how the structural features of this compound contribute to the properties of the final agrochemical product.

| Feature of this compound | Conferred Property in Final Agrochemical |

| Fluorine Atom | Enhanced metabolic stability, increased lipophilicity, and potentially improved binding to target sites, leading to greater efficacy and persistence. nih.govccspublishing.org.cnnih.gov |

| Chlorine Atom | Can influence the reactivity of the molecule during synthesis and may also contribute to the biological activity and spectrum of the final product. |

| Aromatic Ring | Provides a rigid scaffold for the molecule, which is often crucial for precise interaction with biological targets. |

| Ketone Group | A reactive site that allows for further chemical modifications and the building of more complex molecular architectures necessary for biological activity. |

Intermediate in Specific Agrochemical Synthesis (e.g., Epoxiconazole)

A significant application of this compound in the agrochemical industry is its role as a key starting material in the synthesis of the broad-spectrum fungicide, Epoxiconazole (B1671545). google.comgoogle.com Epoxiconazole is a triazole fungicide used to control a wide range of fungal diseases in various crops.

The synthesis of an essential intermediate for Epoxiconazole, namely 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol, utilizes this compound as a primary raw material. google.com The synthesis process involves a two-step reaction: a Grignard reaction followed by a nucleophilic addition. google.com

The key steps in this synthesis are as follows:

Grignard Reagent Formation: In the first step, a Grignard reagent is prepared from 2-chlorobenzyl chloride and magnesium metal.

Nucleophilic Addition: The prepared Grignard reagent is then reacted with this compound. google.com In this step, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the this compound.

Formation of the Intermediate: This nucleophilic addition reaction, followed by an acidic workup, results in the formation of the target intermediate, 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol. google.com

This intermediate contains the core structural elements derived from both 2-chlorobenzyl chloride and this compound and is subsequently converted to Epoxiconazole in further synthetic steps. google.comgoogle.com This specific application underscores the importance of this compound as a high-value intermediate in the production of commercially significant agrochemicals. google.comgoogle.com

Material Science Applications

Production of Specialty Polymers

2-Chloro-4'-fluoroacetophenone serves as a valuable monomer or intermediate in the synthesis of a variety of specialty polymers. chemimpex.com Its reactive chloro and fluoro groups, combined with the acetophenone (B1666503) backbone, provide sites for polymerization and cross-linking, enabling the creation of polymers with tailored properties. Research in this area is focused on leveraging these reactive sites to build polymer architectures that are not achievable with more conventional monomers.

The incorporation of the fluorinated phenyl ring from this compound into a polymer backbone can significantly influence the final properties of the material. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to polymers with low surface energy, high hydrophobicity, and improved oxidative stability. These characteristics are highly desirable in a range of specialty applications, from advanced coatings to high-performance films and membranes.

While specific data on polymers synthesized directly from this compound is limited in publicly available literature, the general principles of polymer chemistry suggest its potential in creating novel fluorinated polymers. The development of such polymers is a continuing area of research and development in material science.

Development of Resins with Enhanced Thermal Stability

A key area of interest in material science is the development of resins that can withstand high temperatures without degrading. This compound is being explored as a precursor for such high-performance resins. chemimpex.com The aromatic nature of the compound, coupled with the presence of the halogen atoms, can contribute to the thermal stability of the resulting resin.

Currently, detailed thermal analysis data for resins specifically derived from this compound is not widely reported. However, the foundational knowledge of polymer science supports the hypothesis that its incorporation would lead to resins with improved thermal performance characteristics.

Contribution to Materials with Improved Chemical Resistance

The presence of fluorine in a polymer is well-known to impart excellent chemical resistance. chemimpex.com Consequently, this compound is a promising building block for materials that need to perform in harsh chemical environments. The inertness of the carbon-fluorine bond makes polymers containing this moiety less susceptible to attack by a wide range of chemicals, including acids, bases, and organic solvents.

Materials derived from this compound are expected to exhibit low permeability to gases and liquids, a direct result of the dense and stable structure that the fluorinated groups help to create. This property is critical for applications such as chemical storage and transport, protective coatings, and seals and gaskets used in the chemical processing industry.

Advanced Analytical and Computational Investigations

Application in Analytical Chemistry Techniques as a Reagent

2-Chloro-4'-fluoroacetophenone serves as a valuable reagent in analytical chemistry and organic synthesis. chemimpex.com Its utility in analytical techniques often involves its role as a derivatizing agent. The presence of an α-chloro group makes the methylene (B1212753) carbon electrophilic and susceptible to nucleophilic substitution. This reactivity allows it to react with specific functional groups in other molecules, such as carboxylic acids, phenols, or thiols.

This process of derivatization is particularly useful in chromatographic techniques like High-Performance Liquid Chromatography (HPLC). By attaching the this compound moiety to a target analyte that may otherwise lack a strong chromophore, the resulting derivative gains a UV-absorbing aromatic ketone group. This significantly enhances the detectability and quantification of the original analyte using a UV-Vis detector, a common and robust detector in HPLC systems. While the compound is known to be used as an analytical reagent, specific, detailed protocols for its use in derivatization are found within specialized literature. chemimpex.com

Spectroscopic Characterization Studies

Spectroscopic techniques are fundamental to elucidating the molecular structure and vibrational characteristics of this compound. Methods such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide a detailed fingerprint of the molecule's vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed vibrational assignment, which correlates specific absorption bands to particular molecular motions (e.g., stretching, bending), is typically achieved by comparison with data from quantum chemical calculations. Although the spectra are available, a comprehensive published table detailing the experimental wavenumbers and their corresponding vibrational assignments for this compound is not readily found in broad scientific literature and would be located in specialized spectroscopic studies.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of laser light, and the resulting spectrum provides information on vibrational modes that are "Raman active." This is particularly useful for identifying vibrations of non-polar bonds. As with FT-IR, FT-Raman spectra of this compound have been experimentally recorded. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules at an atomic level. acs.orghud.ac.uk These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and other properties, providing a theoretical framework that complements and aids in the interpretation of experimental data.

Determination of Molecular Geometries (Bond Lengths and Bond Angles)

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. acs.org This involves calculating key structural parameters like bond lengths (the distance between two bonded atoms) and bond angles (the angle formed by three connected atoms). For related 2′-fluoro-substituted acetophenone (B1666503) derivatives, DFT calculations have been shown to be consistent with experimental findings, confirming their utility in predicting conformational preferences. acs.org

While this methodology is standard, a specific data table of the calculated bond lengths and angles for the optimized geometry of this compound is not available in general scientific databases and would be generated in a dedicated computational chemistry study.

Interactive Data Table: Representative DFT-Calculated Molecular Geometries (Hypothetical Data for Illustration) Note: The following data is illustrative of typical DFT results and is not from a published study on this specific molecule.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C=O | 1.215 |

| C-Cl | 1.780 |

| C-F | 1.350 |

| C-C (Aromatic) | 1.390 - 1.410 |

| **Bond Angles (°) ** | |

| O=C-C | 121.5 |

| Cl-C-C | 110.0 |

| C-C-C (Aromatic) | 118.0 - 121.0 |

Harmonic Vibrational Frequencies and Potential Energy Distributions (PEDs)

One of the significant applications of DFT is the calculation of harmonic vibrational frequencies. hud.ac.uk These theoretical frequencies correspond to the fundamental vibrational modes of the molecule. By comparing the calculated frequencies with the experimental data from FT-IR and FT-Raman spectra, a reliable assignment of the experimental bands can be made.

Furthermore, a Potential Energy Distribution (PED) analysis can be performed. PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. This provides a detailed and unambiguous assignment of the vibrational bands. For example, a PED analysis could confirm that a band around 1700 cm⁻¹ is ~90% C=O stretching character.

A comprehensive table of calculated harmonic frequencies and their detailed PED assignments for this compound would be a primary result of a focused computational and spectroscopic research paper.

Interactive Data Table: Representative DFT-Calculated Vibrational Frequencies and PEDs (Hypothetical Data for Illustration) Note: The following data is illustrative of typical DFT results and is not from a published study on this specific molecule.

| Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment (PED Contribution) |

| ν1 | 3105 | - | 3108 | C-H stretch (aromatic, 95%) |

| ν2 | 1710 | 1705 | 1703 | C=O stretch (90%) |

| ν3 | 1605 | 1608 | 1610 | C=C stretch (aromatic, 85%) |

| ν4 | 1250 | 1255 | - | C-F stretch (70%) + C-H bend (20%) |

| ν5 | 750 | 752 | 755 | C-Cl stretch (80%) |

Analysis of Frontier Orbitals (HOMO-LUMO Gap)

The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic characteristics of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov

For a molecule like this compound, the presence of electronegative halogen atoms (chlorine and fluorine) and the carbonyl group significantly influences the electronic distribution and, consequently, the energies of the frontier orbitals. Computational studies on related bromoacetophenones have shown that halogen substitution tends to decrease the HOMO and LUMO energies. researchgate.net The energy gap is a key factor in predicting the charge transfer that can occur within the molecule. researchgate.net

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine these orbital energies. frontiersin.org For instance, theoretical studies on m-bromoacetophenone have utilized such methods to calculate the HOMO-LUMO gap and other electronic properties. researchgate.net While specific values for this compound are not readily published, an illustrative table based on typical findings for similar aromatic ketones is provided below.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters

| Parameter | Symbol | Illustrative Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 4.7 | Chemical reactivity and stability |

| Ionization Potential | I | 6.5 | Energy required to remove an electron |

| Electron Affinity | A | 1.8 | Energy released when an electron is added |

| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution |

| Electronegativity | χ | 4.15 | Power to attract electrons |

| Electrophilicity Index | ω | 3.67 | Propensity to accept electrons |

Note: These values are hypothetical and serve to illustrate the types of parameters derived from frontier orbital analysis. The actual values for this compound would require specific computational modeling.

Natural Bond Orbital Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed understanding of the charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy (E(2)) associated with these delocalization events. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

In this compound, key intramolecular interactions would involve hyperconjugation effects arising from the delocalization of electron density. These interactions can occur between:

Lone pair (LP) orbitals of the oxygen, fluorine, and chlorine atoms.

The π-orbitals of the benzene (B151609) ring and the carbonyl group.

The σ-bonds of the molecule.

For example, a significant interaction would be the delocalization of a lone pair from the oxygen atom (LP(O)) into an antibonding π* orbital of the adjacent carbon-carbon bond in the phenyl ring (π*(C-C)). Similarly, lone pairs on the halogen atoms can interact with adjacent antibonding orbitals. These charge transfer events are crucial for understanding the molecule's stability and electronic structure. ekb.eg

Table 2: Illustrative NBO Analysis of Major Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (Caromatic-Caromatic) | ~ 5.2 | n → π |

| LP (F) | σ (Caromatic-Caromatic) | ~ 2.1 | n → σ |

| π (Caromatic-Caromatic) | π (C=O) | ~ 20.5 | π → π |

| σ (C-H) | σ (Caromatic-Cl) | ~ 1.5 | σ → σ* |

Note: The data in this table are representative examples based on analyses of analogous halogenated and carbonylated aromatic compounds and are for illustrative purposes only. Specific E(2) values for this compound require dedicated quantum chemical calculations.

Biochemical and Biotransformation Studies

Interaction with Biological Systems and Molecular Targets

2-Chloro-4'-fluoroacetophenone serves as a substrate for key enzymes involved in detoxification pathways. Its primary interaction within biological systems is with the glutathione (B108866) S-transferase (GST) superfamily, specifically the omega-class glutathione transferase GSTO1-1. nih.govnih.gov This enzyme is homologous to the previously described S-(phenacyl)glutathione reductase (SPG-R), which plays a crucial role in the metabolism of reactive α-haloketones. nih.govnih.gov

The interaction begins with the non-enzymatic conjugation of this compound with glutathione, a critical antioxidant and detoxifying agent in the body. nih.govfluoromart.com This reaction forms an S-(4-fluorophenacyl)glutathione conjugate. This conjugate then serves as the direct substrate for the GSTO1-1 enzyme, which acts as the molecular target for the subsequent biotransformation step. nih.gov This enzymatic process is a specific detoxification pathway, converting reactive and potentially toxic α-haloketones into less harmful substances. nih.gov The compound is also utilized in the laboratory synthesis of S-(phenacyl)glutathiones, which are instrumental in studying the detoxification of xenobiotics. fluoromart.com

Role in Biotransformation Pathways of Alpha-Haloketones

Alpha-haloketones, including this compound, undergo a well-defined biotransformation process designed to neutralize their reactivity. This pathway is a critical defense mechanism against electrophilic compounds that could otherwise damage cellular components. nih.gov

The central pathway involves a two-step process:

Glutathione Conjugation : The biotransformation is initiated by the non-enzymatic reaction of the α-haloketone with endogenous glutathione. The electrophilic α-carbon of the ketone is attacked by the nucleophilic thiol group of glutathione, leading to the displacement of the chloride ion and the formation of a stable S-(phenacyl)glutathione conjugate. nih.gov

Enzymatic Reduction : The resulting glutathione conjugate is then recognized and metabolized by the enzyme S-(phenacyl)glutathione reductase (SPG-R), now identified as GSTO1-1. nih.govnih.gov This enzymatic step reduces the ketone group, ultimately leading to the formation of a non-toxic acetophenone (B1666503) derivative which can be more readily excreted from the body. nih.gov

This detoxification pathway highlights the importance of glutathione in rendering xenobiotics more water-soluble and less toxic. nih.govnih.gov

Enzymatic Reduction Processes (e.g., by S-(phenacyl)glutathione reductase)

The key enzymatic step in the detoxification of the this compound-glutathione conjugate is catalyzed by S-(phenacyl)glutathione reductase (SPG-R), or GSTO1-1. nih.govnih.gov This enzyme is distinct from other GSTs in its ability to catalyze this specific reductive reaction. nih.gov

The proposed mechanism involves the active-site cysteine residue of GSTO1-1 attacking the sulfur atom of the S-(phenacyl)glutathione substrate. This leads to the formation of an acetophenone product and a mixed disulfide between the enzyme's cysteine and glutathione. To regenerate the active enzyme, a second thiol molecule, such as another molecule of glutathione, reacts with this mixed disulfide, releasing glutathione disulfide (GSSG) and restoring the enzyme's cysteine residue for another catalytic cycle. nih.gov This specific reaction is a hallmark of GSTO1-1 and demonstrates its catalytic diversity beyond simple glutathione conjugation. nih.govnih.gov

Impact on Enzymatic Reduction Rates in Biotransformation Studies

Research into the substrate selectivity of GSTO1-1 has provided specific data on the rate at which it metabolizes various α-haloketone conjugates. In these studies, this compound was shown to be an effective substrate for the enzyme. nih.gov

The enzymatic activity of recombinant human GSTO1-1 was measured using different α-haloketones as initial substrates in the presence of glutathione. The rate for this compound was found to be 2.67 ± 0.13 µmol min⁻¹ mg⁻¹ of protein. This rate is comparable to that of 2-chloroacetophenone (B165298) (2.96 ± 0.13 µmol min⁻¹ mg⁻¹) but significantly higher than that of 2,2′,4′-trichloroacetophenone (0.82 ± 0.03 µmol min⁻¹ mg⁻¹), indicating that the substitution pattern on the phenyl ring influences the rate of enzymatic reduction. nih.gov

| Substrate | Activity (µmol min⁻¹ mg protein⁻¹) |

|---|---|

| 2-Chloroacetophenone | 2.96 ± 0.13 |

| This compound | 2.67 ± 0.13 |

| 2,2′,4′-Trichloroacetophenone | 0.82 ± 0.03 |

| 3-Chloropropiophenone | <0.01 |

These findings demonstrate that this compound is readily processed through this detoxification pathway and that its structure is well-suited for interaction with the active site of the GSTO1-1 enzyme. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Reaction Mechanisms

The synthesis of 2-Chloro-4'-fluoroacetophenone has traditionally been achieved through the Friedel-Crafts reaction of fluorobenzene (B45895) and chloroacetyl chloride, catalyzed by anhydrous aluminum trichloride (B1173362) google.com. While effective, this method presents challenges related to catalyst waste and harsh reaction conditions google.com. Future research is increasingly focused on developing more efficient and environmentally benign synthetic routes.

One promising direction is the use of ionic liquids as recyclable catalysts. A patented method describes the use of an aluminum chloride-type ionic liquid for the synthesis of this compound. This process is noted for its simple operation and milder reaction conditions, with the ionic liquid being recyclable after distillation google.com.

Table 1: Comparison of Traditional vs. Ionic Liquid-Based Synthesis

| Feature | Traditional Friedel-Crafts | Ionic Liquid Method |

|---|---|---|

| Catalyst | Anhydrous aluminum trichloride | Recyclable aluminum chloride-type ionic liquid |

| Reaction Conditions | Often requires low temperatures | Can be carried out at 0-30 °C |

| Byproducts | Generates significant aluminum-containing waste | Reduces solid waste generation |

| Process | More complex workup | Simplified process with direct distillation |

Further research is also warranted in understanding the reaction mechanisms involving this compound. Its structure, which includes both chloro and fluoro substituents, provides unique reactivity and makes it an important building block in organic synthesis for exploring new chemical reactions and pathways chemimpex.comchemimpex.com. The electrophilic nature of the compound is often leveraged in nucleophilic substitution reactions chemimpex.com. A deeper understanding of its reactivity profile could lead to the discovery of novel transformations and the synthesis of complex molecules. The in vitro assembly of synthetic pathways for biohalogenation also represents a cutting-edge area where understanding halogenated precursors is crucial dtu.dk.

Development of High-Purity Intermediates for Specialized Applications

The utility of this compound as an intermediate in the pharmaceutical and agrochemical industries necessitates the availability of high-purity grades chemimpex.comchemimpex.com. Impurities in such intermediates can lead to the formation of undesired byproducts, potentially affecting the efficacy and safety of the final active ingredients. Commercially, this compound is available in various purities, such as ≥ 97% and 99% chemimpex.comfishersci.catcichemicals.com.

Future research will likely focus on developing more efficient and scalable purification methods to consistently achieve higher purity levels (e.g., >99.5%). Techniques such as advanced crystallization methods and preparative chromatography are areas for exploration. The development of robust analytical methods, like reverse-phase High-Performance Liquid Chromatography (HPLC), is crucial for the accurate determination of purity and the isolation of impurities for characterization sielc.com.

The demand for high-purity this compound is directly linked to its role in synthesizing specialized molecules. For instance, it is a key starting material for:

Pharmaceuticals: Including anti-inflammatory and analgesic drugs chemimpex.comchemimpex.com.

Agrochemicals: Used in the formulation of pesticides and herbicides like epoxiconazole (B1671545) google.comchemimpex.com.

Specific Bioactive Molecules: Such as S-(phenacyl)glutathiones and imidazole (B134444) derivatives, which have applications in medicinal chemistry fluoromart.comsigmaaldrich.com.

As the complexity and specificity of target molecules increase, so too will the requirement for exceptionally pure synthetic intermediates.

Addressing Challenges in Green Chemistry Syntheses

The principles of green chemistry are increasingly influencing the chemical industry, pushing for the development of processes that are less hazardous and more sustainable. The traditional synthesis of acetophenones often involves organic solvents and catalysts that are not environmentally friendly google.compatsnap.com.

A significant step forward is the previously mentioned use of recyclable ionic liquids, which mitigates the issue of catalyst waste from aluminum trichloride google.com. However, other challenges in green synthesis remain. These include:

Solvent Selection: Moving away from halogenated solvents like dichloroethane towards greener alternatives.

Energy Efficiency: Developing synthetic routes that operate at ambient temperature and pressure to reduce energy consumption.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Future research in this area could explore biocatalysis or electrochemical synthesis as potential green routes rsc.org. For instance, enzymatic processes could offer high selectivity under mild conditions, while electrosynthesis can replace traditional reagents with electricity, minimizing waste rsc.org. Overcoming challenges such as scalability, reaction kinetics, and the need for standardized protocols will be crucial for the industrial adoption of these green technologies actascientific.comresearchgate.net.

Expanding Applications in Diverse Fields of Chemical Sciences

While this compound is well-established as a versatile intermediate in pharmaceuticals and agrochemicals, its unique chemical properties suggest potential for broader applications chemimpex.comchemimpex.com. The presence of three reactive sites—the ketone, the alpha-chloro group, and the fluorinated aromatic ring—makes it a highly valuable building block.

Emerging areas where this compound could find new applications include:

Material Science: It is already used in developing specialty polymers and resins with improved thermal and chemical resistance chemimpex.comchemimpex.com. Future research could explore its use in creating advanced materials such as fluorinated polymers with specific optical or electronic properties.

Medicinal Chemistry: Beyond its current uses, it serves as a valuable scaffold for creating fluorinated compounds, which are of growing importance in drug discovery due to their potential for enhanced metabolic stability and bioactivity chemimpex.com. Researchers can use it to synthesize novel heterocyclic compounds and other complex molecular architectures for biological screening.

Analytical Chemistry: The compound can act as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances chemimpex.com. Its reactivity could be harnessed to develop new derivatization agents for chromatography or new probes for chemical sensing.

The continued exploration of this compound's reactivity will undoubtedly lead to its application in synthesizing a new generation of functional molecules across various scientific disciplines.

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-4'-fluoroacetophenone in a laboratory setting?

Methodological Answer: The synthesis of this compound (CAS: 456-04-2) often involves halogenation or Friedel-Crafts acylation. A common route utilizes Grignard reagents, where 4-fluorophenylmagnesium bromide reacts with chloroacetyl chloride. Key considerations include:

- Temperature Control : Maintain reaction temperatures below 0°C to avoid side reactions like over-halogenation.

- Solvent Selection : Use anhydrous ether or THF to stabilize the Grignard intermediate .

- Safety Protocols : Due to its toxicity (Risk Phrases: R23/25, R34) and irritancy (R36/37/38), use fume hoods, gloves, and eye protection .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Analytical characterization requires a multi-technique approach:

- Melting Point Analysis : Compare observed melting point (47–50°C) with literature values .

- NMR Spectroscopy : Use -NMR (DMSO-) to identify key signals:

- δ 7.41–8.13 (aromatic protons)

- δ 4.98 (CH₂Cl group) .

- Mass Spectrometry : Confirm molecular ion peak at m/z 172.59 (C₈H₆ClFO) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. What methodologies are effective for achieving enantioselective reduction of this compound to chiral alcohols?

Methodological Answer: Enantioselective reduction requires engineered ketoreductases (KREDs). A proven strategy involves:

- Enzyme Engineering : Mutate residues in the binding pocket of Candida glabrata KRED (CgKR1), such as Phe92 and Tyr208, to enhance (S)-selectivity.

- Biotransformation Conditions :

Q. How can contradictory NMR data be resolved when analyzing derivatives of this compound?

Methodological Answer: Contradictions in -NMR data (e.g., unexpected splitting or shifts) arise from dynamic effects or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings. For example, the CH₂Cl group (δ 4.98) shows coupling with aromatic protons in HSQC .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.

- Deuterium Exchange : Identify exchangeable protons (e.g., hydroxyls) to rule out tautomerism .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

Q. How do fluorine and chlorine substituents influence the reactivity of acetophenone derivatives in nucleophilic substitutions?

Methodological Answer:

- Electron-Withdrawing Effects : The fluorine atom at the para-position deactivates the ring, reducing electrophilicity.

- Leaving Group Ability : The chlorine at the α-position enhances susceptibility to nucleophilic attack (e.g., in Grignard or Suzuki reactions).

- Comparative Reactivity :

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the ketone group with ethylene glycol to prevent unwanted aldol condensation.

- Low-Temperature Quenching : After Grignard reactions, slowly add saturated NH₄Cl at –10°C to avoid exothermic decomposition .

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer: Reported melting points range from 47–50°C to 52–54°C in some sources. To resolve:

- Recrystallization : Purify using ethanol/water (70:30) and measure with a calibrated apparatus.

- DSC Analysis : Differential scanning calorimetry provides precise phase transition data.

- Impurity Profiling : Use GC-MS to detect trace solvents (e.g., THF) that depress melting points .

Retrosynthesis Analysis